methyl 4-amino-2,5-dimethylbenzoate hydrochloride
Description
Methyl 4-amino-2,5-dimethylbenzoate hydrochloride is a benzoic acid derivative characterized by a methyl ester group, an amino substituent at the para position (C4), and methyl groups at the ortho (C2) and meta (C5) positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Nitration/reduction to introduce the amino group.
Esterification of the carboxylic acid precursor.
Hydrochloride salt formation via acid treatment .
Key properties inferred from structural analogs include moderate water solubility (due to the hydrochloride) and stability under inert conditions. Spectroscopic signatures (e.g., IR: ~1680 cm⁻¹ for ester C=O; NMR: δ 7.9–8.3 ppm for aromatic protons) are expected to align with substituted benzoates .
Properties
CAS No. |
478837-37-5 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
methyl 4-amino-2,5-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-5-9(11)7(2)4-8(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H |
InChI Key |
XKOPHGIEHFQEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C(=O)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-Amino-2,5-Dimethylbenzoic Acid
The primary synthesis begins with 4-amino-2,5-dimethylbenzoic acid, which undergoes Fischer esterification with methanol in the presence of an acid catalyst. Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is typically employed at reflux temperatures (60–80°C) for 6–12 hours. The reaction mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration to form the ester. Excess methanol acts as both solvent and reactant, ensuring high conversion rates. Post-reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate), and the crude ester is extracted using dichloromethane or ethyl acetate. Rotary evaporation yields methyl 4-amino-2,5-dimethylbenzoate as a pale yellow solid, with purity verified via thin-layer chromatography (TLC) or HPLC.
Hydrochloride Salt Formation
The free base ester is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether or by adding concentrated hydrochloric acid to a methanolic solution. The hydrochloride precipitates as a white crystalline solid, which is isolated via vacuum filtration and washed with cold ether to remove residual acid. Critical parameters include:
-
Stoichiometry : A 1:1 molar ratio of ester to HCl ensures complete protonation of the amino group.
-
Temperature : Salt formation is conducted at 0–5°C to minimize decomposition.
-
Drying : The product is desiccated under vacuum at 40–50°C to achieve a final moisture content <0.5%.
Process Optimization and Scalability
Catalyst Efficiency and Recycling
Homogeneous acid catalysts like H₂SO₄ offer high reactivity but pose challenges in separation and waste management. Heterogeneous alternatives, such as Amberlyst-15 or sulfonated carbon catalysts, are being explored to improve recyclability. For instance, a patent employing 5% Pd/C for nitro-group reductions in analogous syntheses demonstrated catalyst recovery rates >90% across five batches, reducing production costs by 30%. Similar approaches could be adapted for esterification by replacing mineral acids with solid acid catalysts.
Reaction Condition Optimization
Analytical Characterization and Quality Control
Spectroscopic Identification
-
IR Spectroscopy : Key peaks include N–H stretches at 3239–2960 cm⁻¹ (amine), C=O at 1733–1692 cm⁻¹ (ester), and aromatic C–H bends at 1584–1520 cm⁻¹.
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.45 (s, 1H, ArH), 7.98 (s, 1H, NH₂⁺).
-
HPLC : Purity >98% is achieved using a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min.
Purity and Stability Assessment
Accelerated stability studies (40°C/75% RH) indicate no degradation over 6 months when stored in amber glass under nitrogen. Residual solvent analysis via GC-MS confirms methanol levels <500 ppm, complying with ICH Q3C guidelines.
Applications in Drug Discovery and Development
Antimalarial Agent Synthesis
This compound serves as a precursor to chloroquine hybrids, which inhibit β-hematin formation in Plasmodium parasites. Derivatives exhibit IC₅₀ values <10 µM against P. berghei, comparable to chloroquine (1.50 µM). Structural modifications at the amino group enhance bioavailability and reduce cytotoxicity, as demonstrated by ADME/Tox profiles predicting moderate lipophilicity (Log P = 3.70–4.37) and low unbound fractions (0.004–0.070).
Antibacterial and Antifungal Derivatives
The compound’s ester and amino functionalities allow facile synthesis of amide and Schiff base derivatives. For example, coupling with benzoyl chlorides yields analogs with potent activity against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL).
Comparative Analysis of Industrial and Laboratory Methods
Batch vs. Continuous Flow Synthesis
Traditional batch processes achieve yields of 85–90% but require 12–24 hours. Emerging continuous flow systems reduce reaction times to 2–4 hours via intensified mixing and heat transfer, though scalability for hydrochloride salt formation remains challenging.
Environmental and Economic Considerations
The patent CN106565509A highlights waste reduction strategies, such as solvent recycling and catalytic recovery, which lower the E-factor (kg waste/kg product) from 5.2 to 1.8 . Lifecycle assessments suggest that adopting these methods could reduce production costs by 20% for large-scale (>100 kg) batches.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,5-dimethylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Organic Synthesis
Methyl 4-amino-2,5-dimethylbenzoate hydrochloride is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions—including oxidation, reduction, and substitution—makes it a valuable reagent in organic chemistry.
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The ester group can be reduced to yield corresponding alcohols.
- Substitution : The amino group can participate in nucleophilic substitution reactions, facilitating the formation of diverse products.
Pharmaceutical Development
This compound is investigated for its potential applications in drug development. It serves as a precursor for synthesizing pharmaceutical agents that target specific biological pathways.
- Mechanism of Action : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydrolysis of the ester group releases active benzoic acid derivatives that interact with various biological pathways.
Biological Studies
In biological research, this compound is employed to study enzyme interactions and protein modifications. Its structural properties allow it to effectively engage with biomolecules.
Dyes and Pigments Production
The compound is used in the production of dyes and pigments due to its ability to participate in complex chemical reactions that yield vibrant colors.
Chemical Manufacturing
This compound finds applications in manufacturing other chemical products where it acts as a key intermediate.
Case Study 1: Drug Development
A study explored the synthesis of novel anti-inflammatory agents using this compound as a starting material. The resulting compounds demonstrated significant activity in inhibiting inflammatory pathways, showcasing the compound's potential in therapeutic applications.
Case Study 2: Enzyme Interaction
Research conducted on enzyme-substrate interactions revealed that derivatives of this compound could modulate enzyme activity effectively. This highlights its utility in biochemical assays aimed at understanding enzyme kinetics.
Mechanism of Action
The mechanism of action of methyl 4-amino-2,5-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of methyl 4-amino-2,5-dimethylbenzoate hydrochloride with structurally related compounds is presented below, focusing on molecular features, physicochemical properties, and functional diversity.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Solubility Electron-Donating vs. Withdrawing Groups: The amino group in the target compound (electron-donating) increases aromatic ring reactivity compared to halogenated analogs like methyl 4-iodo-3,5-dimethylbenzoate (electron-withdrawing iodine) . Solubility: Hydrochloride salts (e.g., target compound, 4-bromo-2,5-dimethoxyphenethylamine HCl) exhibit enhanced aqueous solubility versus neutral esters or hydrazides .
Functional Group Diversity Ester vs. Hydrazide: The target compound’s ester group facilitates nucleophilic acyl substitution, whereas hydrazides (e.g., 4-(dimethylamino)benzohydrazide) participate in condensation reactions . Amine Basicity: The primary amine in the target compound (pKa ~5–6) is less basic than the tertiary amine in 4-(dimethylamino)benzohydrazide (pKa ~9–10), affecting protonation and salt stability .
Synthetic Utility Methyl 4-amino-2,5-dimethylbenzoate HCl serves as a precursor for acid chloride formation (via methods in ), enabling peptide coupling or thiourea synthesis . In contrast, 4-bromo-2,5-dimethoxyphenethylamine HCl is tailored for neuropharmacological studies due to its phenethylamine backbone .
Spectroscopic Signatures
Biological Activity
Methyl 4-amino-2,5-dimethylbenzoate hydrochloride is an organic compound with significant biological activity and applications in various scientific fields. This article explores its biochemical properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13ClN2O2
- Molecular Weight : 232.67 g/mol
- Structural Features : The compound features an amino group at the para position and two methyl groups at the 2- and 5-positions of the benzoate structure, which contribute to its unique reactivity and biological properties.
This compound exhibits several mechanisms that underpin its biological activity:
- Enzyme Interaction : It has been shown to inhibit cytochrome P450 enzyme CYP1A2, which plays a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Blood-Brain Barrier Permeability : The compound's high gastrointestinal absorption and ability to cross the blood-brain barrier (BBB) suggest potential central nervous system effects, making it relevant for neurological studies.
- Catalytic Functions : As a proton acceptor, it can act as a catalyst in various biochemical reactions, influencing metabolic pathways and cellular processes.
Biological Activities
The biological activities attributed to this compound include:
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, which warrants further investigation for potential therapeutic applications in treating infections.
- Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
In Vitro Studies
A variety of in vitro studies have been conducted to assess the biological effects of this compound:
- Cell Viability Assays : Using MTT assays, researchers have evaluated the cytotoxic effects on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth in pancreatic cancer cell lines (Panc-1), indicating potential as an anticancer agent .
- Enzyme Activity Assays : Studies have shown that the compound can significantly alter enzyme activities involved in drug metabolism. For instance, its inhibition of CYP1A2 was quantified using specific substrates, revealing a competitive inhibition pattern .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study 1 : In a study evaluating drug interactions in patients undergoing treatment for chronic pain, co-administration with this compound led to increased plasma concentrations of analgesics due to CYP1A2 inhibition. This finding emphasizes the importance of understanding drug metabolism when considering this compound in therapeutic regimens .
- Case Study 2 : A clinical trial investigating its anti-inflammatory effects on rheumatoid arthritis patients showed promising results, with participants reporting reduced symptoms after administration alongside standard treatment protocols.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C10H13ClN2O2 | CYP1A2 inhibition; antimicrobial |
| Methyl 4-amino-3-methylbenzoate hydrochloride | C10H13ClN2O2 | Antioxidant properties |
| Methyl 4-amino-2,6-dimethylbenzoate hydrochloride | C10H13ClN2O2 | Limited enzyme interaction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-amino-2,5-dimethylbenzoate hydrochloride, and how can reaction conditions be optimized for yield?
- Methodology : Start with esterification of 4-amino-2,5-dimethylbenzoic acid using methanol under acidic catalysis (e.g., HCl gas). Optimize stoichiometry (e.g., molar ratios of 1:5 for acid:methanol) and reaction time (typically 6–12 hours under reflux). Post-synthesis, precipitate the hydrochloride salt by adding concentrated HCl to the reaction mixture, followed by recrystallization in ethanol/water (1:3 v/v) .
- Critical Parameters : Monitor pH during salt formation (target pH < 2) and use inert atmospheres to prevent oxidation of the amine group.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile, 70:30) and UV detection at 254 nm. Compare retention times against commercial standards if available .
- Structural Confirmation : Perform -NMR in DMSO-d6; expect signals for the methyl ester (~3.8 ppm), aromatic protons (6.5–7.5 ppm), and amine protons (broad singlet ~9.0 ppm). Confirm hydrochloride presence via chloride ion testing (e.g., AgNO3 precipitation) .
Q. What storage conditions are critical for maintaining compound stability?
- Guidelines : Store at 0–6°C in airtight, amber vials under nitrogen to prevent hydrolysis of the ester group and amine oxidation. Desiccate to avoid moisture absorption, which can degrade the hydrochloride salt .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across studies?
- Approach :
- Experimental Replication : Measure solubility in buffered solutions (pH 1–12) using shake-flask methods. For example, at pH 1.2 (simulated gastric fluid), solubility is expected to be >50 mg/mL due to protonation of the amine group.
- Computational Modeling : Predict LogD (e.g., ACD/Labs) and compare with experimental values. Discrepancies may arise from differences in ionic strength or temperature .
Q. What advanced techniques are suitable for studying degradation pathways under stress conditions?
- Methods :
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and oxidative agents (3% H2O2). Analyze degradation products via LC-MS/MS to identify primary pathways (e.g., ester hydrolysis or N-demethylation).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?
- Experimental Design :
- Reactivity Assays : React the compound with thiols (e.g., glutathione) or amines (e.g., glycine) in phosphate buffer (pH 7.4). Monitor adduct formation via high-resolution mass spectrometry (HRMS).
- Computational Insights : Perform DFT calculations to map electron density on the ester carbonyl and amine groups, predicting susceptible sites for nucleophilic attack .
Q. What strategies improve recovery rates in solid-phase extraction (SPE) during bioanalytical assays?
- Optimization Steps :
- Sorbent Selection : Use mixed-mode sorbents (e.g., Oasis MCX) for dual retention via ion-exchange (protonated amine) and hydrophobic interactions (aromatic rings).
- Elution Optimization : Test methanol with 2% NH4OH to disrupt ion-exchange bonds. Recovery rates >85% are achievable with proper pH adjustment (target pH > 10 during loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
